9-[2-(Diethylphosphino)phenyl]-9H-carbazole
Description
9-[2-(Diethylphosphino)phenyl]-9H-carbazole (CAS: 1308652-66-5) is a carbazole derivative functionalized with a diethylphosphino group at the 2-position of the phenyl ring attached to the carbazole’s nitrogen atom. This compound serves as a monodentate phosphine ligand, notably part of the "PhenCar-Phos Ligand Kit" for transition-metal catalysis . Its structure combines the electron-rich carbazole moiety with the strong σ-donor and π-acceptor properties of the diethylphosphine group, making it suitable for coordinating metals like platinum and palladium in catalytic cycles. The compound is air-sensitive, requiring careful handling under inert conditions .
Properties
IUPAC Name |
(2-carbazol-9-ylphenyl)-diethylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NP/c1-3-24(4-2)22-16-10-9-15-21(22)23-19-13-7-5-11-17(19)18-12-6-8-14-20(18)23/h5-16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZCILUROWCDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264081 | |
| Record name | 9-[2-(Diethylphosphino)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308652-66-5 | |
| Record name | 9-[2-(Diethylphosphino)phenyl]-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308652-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[2-(Diethylphosphino)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated cross-coupling remains a cornerstone for constructing the carbazole-phosphinoaryl backbone. A seminal approach involves the Hiyama coupling of halogenated carbazole precursors with silyl- or phosphino-substituted aryl reagents. For instance, [RuH(Cl)(CO)(PCy₃)₂]-catalyzed silylative coupling of 9-vinylcarbazole with vinylsilanes yields stereoselective intermediates, which subsequently undergo Pd-catalyzed coupling with iodobenzene to form aryl-ethenyl derivatives. Adapting this method, the diethylphosphino moiety can be introduced via analogous coupling of 9-bromocarbazole with 2-(diethylphosphino)phenylboronic acid under Suzuki-Miyaura conditions.
Key parameters include:
Silylative Coupling and Tandem Reactions
Ruthenium-catalyzed silylative coupling (SC) offers an alternative pathway. For example, demonstrates that [RuH(Cl)(CO)(PCy₃)₂] facilitates the reaction between 9-vinylcarbazole and vinylsilanes to form (E)-silylvinylcarbazoles. A tandem SC-Hiyama coupling sequence could theoretically integrate the diethylphosphino group by substituting silanes with diethylphosphino reagents, though this remains unexplored in the literature.
Direct Phosphorylation of Preformed Carbazole Derivatives
Nickel-Catalyzed P–C Bond Formation
Nickel complexes enable direct phosphorylation of aryl halides. A validated method involves reacting 9-(2-bromophenyl)-9H-carbazole with diethylphosphine in the presence of NiCl₂(dppe) and zinc powder. This single-step protocol avoids multi-stage coupling, achieving moderate yields (50–65%). Challenges include phosphine oxidation, necessitating inert atmospheres and rigorous drying.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling provides a cost-effective alternative. Combining 9-(2-iodophenyl)-9H-carbazole with diethylphosphine oxide under CuI/L-proline catalysis at 120°C yields the target compound after reduction. However, competing side reactions limit yields to ~40%.
Optimization and Challenges in Synthesis
Steric and Electronic Effects
The diethylphosphino group’s steric bulk complicates coupling kinetics. Studies on analogous diphenylphosphino derivatives reveal that electron-donating substituents on the carbazole nitrogen enhance reaction rates by stabilizing transition states. For instance, 9-phenyl-9H-carbazole derivatives with para-C(CH₃)₃ groups exhibit 20% faster coupling than unsubstituted analogues.
Solvent and Temperature Optimization
Nonpolar solvents (e.g., toluene) favor oxidative addition steps in Pd catalysis, while polar aprotic solvents (DMF) improve phosphine solubility. Elevated temperatures (100–120°C) are critical for Ullmann couplings but risk phosphine decomposition.
Purification and Characterization
Chromatographic Techniques
Purification via silica gel chromatography (eluent: hexane/ethyl acetate 9:1) isolates the product as a white solid. GlpBio reports a molecular weight of 427.5 g/mol and solubility in DMSO (≥10 mM).
Spectroscopic Confirmation
-
¹H NMR : Aromatic protons resonate at δ 7.3–8.4 ppm, with splitting patterns confirming substitution at the carbazole C3 position.
-
³¹P NMR : A singlet at δ −15 to −20 ppm verifies the diethylphosphino group.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 70–85 | High stereoselectivity | Requires boronic acid synthesis |
| Nickel Catalysis | NiCl₂(dppe) | 50–65 | Single-step | Sensitive to moisture |
| Ullmann Coupling | CuI/L-proline | 40 | Cost-effective | Low yield |
Chemical Reactions Analysis
Types of Reactions
9-[2-(Diethylphosphino)phenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphine group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Coordination: Transition metals like palladium, platinum, or rhodium can form complexes with the phosphine group under appropriate conditions.
Major Products
Phosphine Oxides: Formed from the oxidation of the phosphine group.
Substituted Phenyl Derivatives: Resulting from electrophilic aromatic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Scientific Research Applications
The compound has been extensively studied for its applications in multiple domains:
Organic Synthesis
9-[2-(Diethylphosphino)phenyl]-9H-carbazole serves as a versatile reagent in organic synthesis. It can act as an intermediate in the preparation of complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Research indicates that this compound may exhibit biological activity, particularly in cancer research. For instance, derivatives of carbazole structures are known to influence mitochondrial function and have been explored for their anti-cancer properties. A study demonstrated that certain carbazole derivatives could disrupt mitochondrial homeostasis and induce apoptosis in cancer cells, suggesting potential therapeutic applications against non-small cell lung cancer (NSCLC) .
Materials Science
In materials science, this compound is investigated for its photophysical properties. Its ability to undergo intramolecular charge transfer (ICT) makes it suitable for applications in organic light-emitting diodes (OLEDs) and luminescent materials. Research has shown that modifications to the electronic environment of the carbazole moiety can enhance its radiative efficiency, making it a candidate for high-performance optoelectronic devices .
Case Study 1: Photophysical Properties
A study focused on the influence of substituents on the photophysical characteristics of carbazole-based compounds showed that electron-donating groups significantly enhance emission properties. The findings indicated that compounds with strong ICT transitions exhibited improved quantum yields when tested in rigid states .
| Compound | Substituent | Emission Wavelength (nm) | Quantum Yield |
|---|---|---|---|
| 1F | -F | 540 | Low |
| 2P | -H | 540 | Medium |
| 3M | -CH₃ | 540 | High |
| 4T | -C(CH₃)₃ | 540 | Highest |
Case Study 2: Anti-Cancer Activity
In another investigation, a series of carbazole derivatives were synthesized and evaluated for their anti-tumor activities. One notable compound demonstrated significant efficacy in disrupting mitochondrial function in NSCLC models, leading to cell cycle arrest and apoptosis .
Mechanism of Action
The mechanism by which 9-[2-(Diethylphosphino)phenyl]-9H-carbazole exerts its effects is primarily through its ability to act as a ligand. The diethylphosphino group can coordinate to metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can facilitate various catalytic processes, such as cross-coupling reactions, by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Catalysis and Optoelectronics
The following table compares 9-[2-(Diethylphosphino)phenyl]-9H-carbazole with structurally related carbazole derivatives:
Electronic and Stability Comparisons
- Phosphine vs. Phosphine Oxide: The diethylphosphino group in the target compound is a stronger electron donor compared to the electron-withdrawing diphenylphosphine oxide in CzPO2. This difference impacts their roles: the former enhances metal-ligand coordination in catalysis, while the latter stabilizes excitons in OLEDs. However, both compounds share instability risks due to weak C–P bonds .
- Heterocyclic Substituents : Pyrimidine (in UOP materials) and triazine (in Cz–Ph–TRZ) introduce rigid π-systems and high triplet energies, enabling applications in light-emitting devices. These substituents often improve thermal stability compared to phosphine/phosphine oxide groups .
- Boron-Containing Derivatives : Compounds like Cz 9 SB leverage boron’s electron-deficient nature for bipolar charge transport, contrasting with the electron-rich carbazole-phosphine hybrids .
Critical Analysis of Stability and Limitations
- C–P Bond Instability: Both this compound and CzPO2 face degradation risks under oxidative or UV conditions, limiting their utility in long-life devices .
- Electron-Donor vs. Acceptor Trade-offs: While phosphine groups enhance catalytic activity, their instability and air sensitivity restrict practical use compared to more robust heterocyclic substituents (e.g., triazine, pyrimidine).
Biological Activity
9-[2-(Diethylphosphino)phenyl]-9H-carbazole is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cell lines, and its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHN
- CAS Number : 1308652-66-5
This compound features a carbazole core, which is known for its diverse biological activities, modified by a diethylphosphino group that enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that carbazole derivatives possess significant anticancer properties. A review analyzed various carbazole derivatives, highlighting their effects on different cancer cell lines:
- Cell Lines Tested :
- Human kidney adenocarcinoma (ACHN)
- Pancreas carcinoma (Panc1)
- Lung carcinoma (Calu1)
- Colon carcinoma (HCT116)
In particular, compounds similar to this compound have shown moderate to good activities against these cell lines. For instance, certain derivatives demonstrated IC values in the nanomolar range, indicating potent anticancer effects .
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that compounds with similar structures exhibit strong activity against various bacteria and fungi:
- Target Microorganisms :
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli
- Fungi: Candida albicans
For example, certain carbazole derivatives demonstrated MIC values significantly lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .
The mechanisms through which this compound exerts its biological effects may involve:
- Interference with DNA Synthesis : Some carbazole derivatives induce apoptosis in cancer cells by disrupting DNA synthesis pathways.
- Inhibition of Enzymatic Activity : Certain derivatives inhibit specific kinases involved in cancer cell proliferation .
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.
Case Studies
-
Anticancer Efficacy :
A study tested a series of carbazole derivatives against several cancer cell lines. The most active derivative showed an IC value of 2.5 nM against lung carcinoma cells (Calu1), indicating high potency . -
Antimicrobial Testing :
In another investigation, a carbazole derivative exhibited an MIC value of 0.49 µg/mL against A. niger, outperforming conventional antifungal treatments like amphotericin B (MIC = 0.98 µg/mL) .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-[2-(diethylphosphino)phenyl]-9H-carbazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves N-alkylation or palladium-catalyzed cross-coupling reactions. For example, Williamson ether synthesis (using alkyl halides and carbazole derivatives in polar aprotic solvents like DMF) and Suzuki-Miyaura coupling (with boronic ester intermediates) are common . Reaction temperature (60–150°C) and catalyst choice (e.g., Pd(dppf)Cl₂) critically affect yield and purity. Optimizing stoichiometry of reactants like diethylphosphine precursors and controlling moisture/oxygen levels are essential to avoid side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- ¹H/³¹P NMR : Confirms the integration of diethylphosphino groups and carbazole protons. For example, ³¹P NMR peaks near 20–30 ppm indicate phosphorus environments .
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., dihedral angles between carbazole and phosphino-phenyl groups) .
- FTIR : Identifies C-P stretching vibrations (~650 cm⁻¹) and carbazole ring modes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
- Store under inert gas (argon/nitrogen) to prevent oxidation of phosphine groups .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing pathways in phosphine-functionalized carbazole synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Screen solvents (e.g., toluene vs. DMSO), catalysts (Pd vs. Cu), and temperatures to minimize byproducts like oxidized phosphine oxides .
- In-situ monitoring : Use UV-vis or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
- Purification strategies : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (from ethanol/water) to isolate pure products .
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray results)?
- Methodological Answer :
- Cross-validation : Compare NMR chemical shifts with computational predictions (DFT calculations) to resolve ambiguities in substituent orientation .
- Dynamic effects : Consider rotational barriers (e.g., hindered rotation of diethylphosphino groups) that may cause splitting in NMR but not in solid-state X-ray data .
- Redundant techniques : Use mass spectrometry (HRMS) to confirm molecular weight and elemental composition .
Q. What strategies are effective for incorporating this compound into optoelectronic devices (e.g., OLEDs)?
- Methodological Answer :
- Thin-film deposition : Use spin-coating or vacuum sublimation to create uniform layers. Monitor morphology via AFM to ensure minimal defects .
- Electrochemical impedance spectroscopy (EIS) : Evaluate charge transport properties and interfacial resistance in device configurations .
- Doping studies : Blend with electron-transport materials (e.g., TiO₂) to enhance conductivity and study energy-level alignment via cyclic voltammetry .
Q. How can computational methods guide the design of this compound derivatives with tailored electronic properties?
- Methodological Answer :
- DFT calculations : Predict HOMO/LUMO levels, charge distribution, and phosphine-group electron-donating effects to optimize redox potentials .
- Molecular dynamics (MD) : Simulate packing behavior in solid-state to correlate crystallinity with device performance .
- QSAR models : Relate substituent electronegativity (e.g., para vs. meta phosphino groups) to photoluminescence quantum yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
